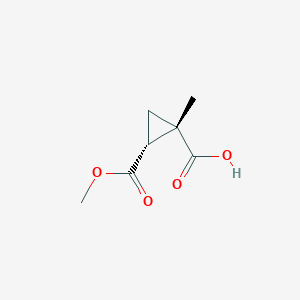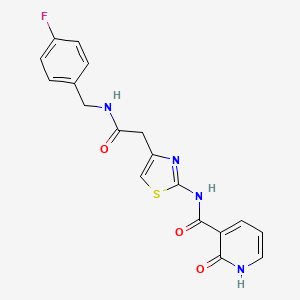
2-Bromo-4-(1-bromoethyl)-1-fluorobenzene
Descripción general
Descripción
“2-Bromo-4-(1-bromoethyl)-1-fluorobenzene” is likely an organic compound consisting of a benzene ring with bromine and fluorine substituents. It may be viewed as a derivative of bromobenzene or fluorobenzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromination and fluorination are common reactions in organic chemistry. For instance, the bromination of organic molecules has been extensively studied, and there is a demand for safe and sustainable methodologies .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Two of the carbons would be bonded to bromine atoms, and one to a fluorine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For example, brominated organic compounds can undergo elimination reactions, such as the E2 mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the bromine and fluorine substituents .Aplicaciones Científicas De Investigación
Mephedrone Precursor
2-Bromo-4’-methylpropiophenone serves as a precursor for the synthesis of mephedrone , a psychoactive stimulant. Mephedrone is structurally related to amphetamines and cathinones, and it gained popularity as a recreational drug. Researchers study its pharmacological effects, metabolism, and potential therapeutic applications .
Mecanismo De Acción
Target of Action
Brominated compounds like this often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated compounds often undergo e2 elimination reactions . In an E2 reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond becomes the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution in the body .
Result of Action
Brominated compounds can cause various cellular changes depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRSUZNOCVIJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036402-29-5 | |
| Record name | 2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-2-(2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2764898.png)
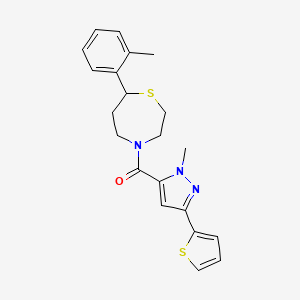
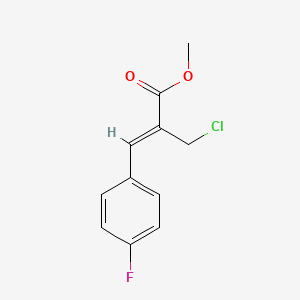


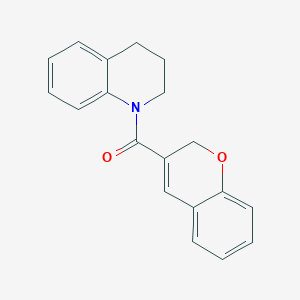
![N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2764907.png)
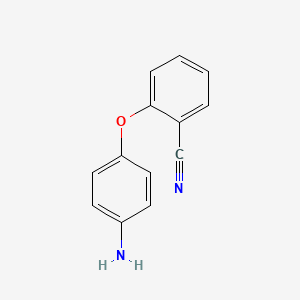
![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)
![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764915.png)
